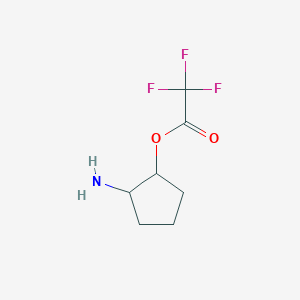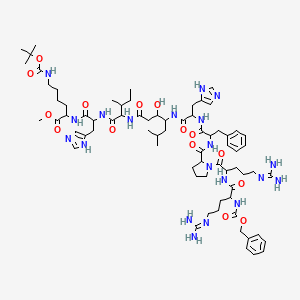
Nvp 2; nvp2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NVP-2 is a potent and selective ATP-competitive cyclin-dependent kinase 9 (CDK9) inhibitor. It inhibits CDK9/CycT activity with an IC50 value of 0.514 nM. NVP-2 also displays inhibitory effects on CDK1/CycB, CDK2/CycA, and CDK16/CycY kinases with IC50 values of 0.584 µM, 0.706 µM, and 0.605 µM, respectively . This compound is primarily used in scientific research for its ability to induce cell apoptosis and inhibit the proliferation of leukemia cells .
Méthodes De Préparation
The synthesis of NVP-2 involves several steps:
Starting Materials: Malononitrile and 1-bromo-2-(2-bromoethoxy)ethane.
Cyclization and Reduction: These starting materials undergo successive cyclization and reduction.
Nucleophilic Substitution: The intermediate product is then subjected to nucleophilic substitution with 2-bromo-6-fluoropyridine.
Suzuki–Miyaura Reaction: The product from the previous step undergoes a Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid.
Deprotection: The final step involves deprotection to yield the target product, NVP-2.
Analyse Des Réactions Chimiques
NVP-2 undergoes various chemical reactions, including:
Oxidation: NVP-2 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The compound can be reduced, particularly during its synthesis process.
Substitution: NVP-2 undergoes nucleophilic substitution reactions, as seen in its synthetic route.
Common reagents used in these reactions include malononitrile, 1-bromo-2-(2-bromoethoxy)ethane, and 2-bromo-6-fluoropyridine. The major products formed from these reactions are intermediates that eventually lead to the synthesis of NVP-2 .
Applications De Recherche Scientifique
NVP-2 has a wide range of scientific research applications:
Chemistry: It is used as a probe to study the inhibition of CDK9/CycT activity.
Biology: NVP-2 is employed in research to understand cell apoptosis and the inhibition of leukemia cell proliferation.
Medicine: The compound shows potential as an antitumor agent, particularly in the treatment of leukemia.
Industry: NVP-2 is used in the development of new therapeutic agents targeting CDK9.
Mécanisme D'action
NVP-2 exerts its effects by inhibiting CDK9/CycT activity. This inhibition blocks RNA polymerase II-mediated transcription by preventing CDK9-dependent phosphorylation of the RNA polymerase II C-terminal domain. This leads to the induction of apoptosis and inhibition of cell proliferation . The molecular targets involved include CDK9, CDK1, CDK2, and CDK16 .
Comparaison Avec Des Composés Similaires
NVP-2 is unique in its high selectivity and potency as a CDK9 inhibitor. Similar compounds include:
SNS-032 (BMS-387032): Another CDK inhibitor, but less potent compared to NVP-2 in inducing apoptosis and inhibiting cell proliferation.
Flavopiridol: A broad-spectrum CDK inhibitor with less selectivity for CDK9 compared to NVP-2.
NVP-2 stands out due to its high selectivity for CDK9 over other kinases, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H37ClN6O2 |
|---|---|
Poids moléculaire |
513.1 g/mol |
Nom IUPAC |
4-[[[6-[5-chloro-2-[[4-(1-methoxypropan-2-ylamino)cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34) |
Clé InChI |
XWQVQSXLXAXOPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)

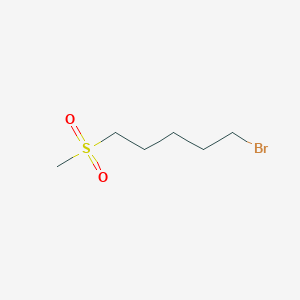
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)
![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)
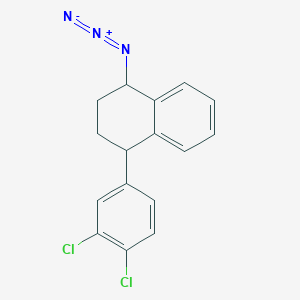
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
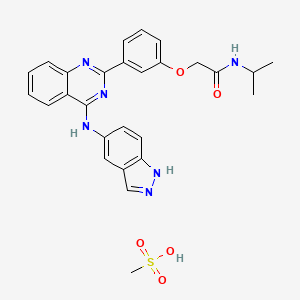
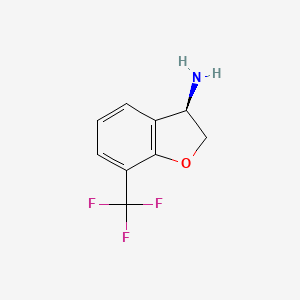
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)
